N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide
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Overview
Description
N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide is a versatile chemical compound with a unique structure that enables diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide typically involves the reaction of 3-methylphenyl tetrazole with a suitable sulfanyl and acetamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include steps such as purification through recrystallization or chromatography to achieve high purity levels required for research applications.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in catalysis and material science for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylphenyl)tetrazole: Shares the tetrazole ring but lacks the sulfanyl and acetamide groups.
2-(1-methyltetrazol-5-yl)sulfanyl-N-pyrimidin-2-ylacetamide: Similar structure but with a pyrimidinyl group instead of the propan-2-yl group.
Uniqueness
N-isopropyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)acetamide is unique due to its combination of the tetrazole ring, sulfanyl group, and acetamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-9(2)14-12(19)8-20-13-15-16-17-18(13)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVNSJRYIYTARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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